molecular formula C20H21N3OS2 B11189708 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-(tert-butyl)benzamide

Cat. No.: B11189708
M. Wt: 383.5 g/mol
InChI Key: SNTDJQOTJVIGHE-UHFFFAOYSA-N
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Description

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-TERT-BUTYLBENZAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-TERT-BUTYLBENZAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions using benzyl halides and thiol-containing intermediates.

    Attachment of the Tert-Butylbenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with tert-butylbenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-TERT-BUTYLBENZAMIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-TERT-BUTYLBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group or to modify the thiadiazole ring using reducing agents like lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Benzyl halides, thiol-containing intermediates, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of desulfurized products or modified thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-TERT-BUTYLBENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-TERT-BUTYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group and thiadiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors on the cell surface.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE: Similar structure with a phenylpropanamide moiety instead of tert-butylbenzamide.

    N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-METHYLPHENYL)SULFONYL]ACETAMIDE: Contains a sulfonyl group and a methylphenyl moiety.

    N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: Features a triazole ring and a butyl group.

Uniqueness

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-TERT-BUTYLBENZAMIDE is unique due to the presence of the tert-butylbenzamide moiety, which imparts specific steric and electronic properties to the compound

Properties

Molecular Formula

C20H21N3OS2

Molecular Weight

383.5 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-tert-butylbenzamide

InChI

InChI=1S/C20H21N3OS2/c1-20(2,3)16-11-9-15(10-12-16)17(24)21-18-22-23-19(26-18)25-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,21,22,24)

InChI Key

SNTDJQOTJVIGHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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